(3S,4S,5S,10S,13R,14R,17R)-4,10,13-trimethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
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Overview
Description
The compound (3S,4S,5S,10S,13R,14R,17R)-4,10,13-trimethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol is a complex organic molecule with a multi-ring structure. This compound is part of the steroid family, characterized by its cyclopenta[a]phenanthrene core. Steroids are significant in various biological processes and have numerous applications in medicine and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from simpler organic molecules. Key steps include:
Cyclization Reactions: Formation of the cyclopenta[a]phenanthrene core through cyclization of linear precursors.
Functional Group Modifications: Introduction of hydroxyl groups and methyl groups at specific positions using reagents like organolithium compounds or Grignard reagents.
Stereoselective Reactions: Ensuring the correct stereochemistry at each chiral center, often achieved through the use of chiral catalysts or auxiliaries.
Industrial Production Methods
Industrial production of such complex steroids often relies on biotechnological methods, including:
Microbial Fermentation: Using genetically engineered microorganisms to produce steroid precursors, which are then chemically modified.
Enzymatic Synthesis: Employing enzymes to catalyze specific reactions, ensuring high selectivity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like PCC (Pyridinium chlorochromate).
Reduction: The compound can undergo reduction reactions to form different alcohols or alkanes, using reagents like sodium borohydride (NaBH4).
Substitution: Halogenation reactions can introduce halogen atoms at specific positions, using reagents like N-bromosuccinimide (NBS).
Common Reagents and Conditions
Oxidation: PCC, Jones reagent.
Reduction: NaBH4, lithium aluminum hydride (LiAlH4).
Substitution: NBS, thionyl chloride (SOCl2).
Major Products
Oxidation: Ketones and aldehydes.
Reduction: Alcohols and alkanes.
Substitution: Halogenated derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of other complex organic molecules.
Study of Reaction Mechanisms: Helps in understanding the mechanisms of various organic reactions.
Biology
Hormone Research: As a steroid, it is crucial in studying hormone functions and interactions.
Cell Signaling: Investigates its role in cell signaling pathways.
Medicine
Drug Development: Basis for developing steroid-based drugs for treating inflammation, autoimmune diseases, and hormonal imbalances.
Therapeutic Agents: Used in the formulation of therapeutic agents for various conditions.
Industry
Pharmaceuticals: Production of active pharmaceutical ingredients (APIs).
Biotechnology: Used in biotechnological applications for producing steroid derivatives.
Mechanism of Action
The compound exerts its effects primarily through interaction with steroid receptors in cells. These receptors, upon binding with the compound, undergo conformational changes that allow them to interact with DNA, influencing gene expression. This process regulates various biological functions, including metabolism, immune response, and development.
Comparison with Similar Compounds
Similar Compounds
Cholesterol: Shares the cyclopenta[a]phenanthrene core but differs in side chain and functional groups.
Testosterone: Another steroid with a similar core structure but different functional groups and biological activity.
Estradiol: A steroid hormone with a similar structure but distinct functional groups and effects.
Uniqueness
The uniqueness of (3S,4S,5S,10S,13R,14R,17R)-4,10,13-trimethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol lies in its specific stereochemistry and functional groups, which confer unique biological activities and chemical reactivity compared to other steroids.
Properties
Molecular Formula |
C29H48O |
---|---|
Molecular Weight |
412.7 g/mol |
IUPAC Name |
(3S,4S,5S,10S,13R,14R,17R)-4,10,13-trimethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C29H48O/c1-18(2)19(3)8-9-20(4)23-12-13-25-22-10-11-24-21(5)27(30)15-17-29(24,7)26(22)14-16-28(23,25)6/h10,18,20-21,23-27,30H,3,8-9,11-17H2,1-2,4-7H3/t20-,21+,23-,24+,25+,26?,27+,28-,29+/m1/s1 |
InChI Key |
RSMKYRDCCSNYFM-NVUNWTMKSA-N |
Isomeric SMILES |
C[C@@H]1[C@H](CC[C@]2([C@H]1CC=C3C2CC[C@]4([C@H]3CC[C@@H]4[C@H](C)CCC(=C)C(C)C)C)C)O |
Canonical SMILES |
CC1C(CCC2(C1CC=C3C2CCC4(C3CCC4C(C)CCC(=C)C(C)C)C)C)O |
Origin of Product |
United States |
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